3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Description
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde (CAS: 502486-73-9) is a fluorinated aromatic aldehyde characterized by a fluorine atom at the 3-position and a trifluoroethoxy group (-OCH₂CF₃) at the 4-position of the benzaldehyde core. Its structure combines electron-withdrawing groups (fluorine and trifluoroethoxy), which enhance electrophilicity at the aldehyde group, making it reactive in condensation reactions .
Properties
IUPAC Name |
3-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWFAWZOPQSONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. The industrial synthesis may also incorporate advanced purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro and trifluoroethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H6F4O2
- Molecular Weight : 232.16 g/mol
- Solubility : Soluble in organic solvents
- Lipophilicity : High due to the trifluoroethoxy group
The compound is characterized by a benzaldehyde group substituted with a fluoro group at the third position and a trifluoroethoxy group at the fourth position. This unique structure imparts distinct chemical properties that enhance its reactivity and potential for biological interactions.
Chemistry
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups enable various chemical reactions, including nucleophilic substitutions and coupling reactions.
Biology
In biological research, this compound is utilized to study enzyme interactions and as a probe in biochemical assays. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic molecules, making them more effective in biological contexts.
Medicine
The compound is being investigated for potential pharmaceutical applications, particularly in drug development. Its structural features may contribute to enhanced binding affinity to biological targets, which is crucial for therapeutic efficacy.
Industry
In industrial applications, it is used in the production of specialty chemicals and materials. The compound's unique properties make it valuable in agrochemical formulations and other chemical manufacturing processes.
Enzyme Inhibition
Fluorinated compounds are known to act as effective inhibitors for certain enzymes. For instance, studies indicate that incorporating fluorine can enhance binding affinity to cyclooxygenase (COX) enzymes, suggesting potential applications in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets. The fluoro and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Differences
The substituent pattern on the benzaldehyde core significantly influences electronic properties, steric effects, and biological activity. Key analogues include:
Key Observations :
- The 3-fluoro substituent in the target compound increases electrophilicity compared to non-fluorinated analogues like 4-(2,2,2-trifluoroethoxy)benzaldehyde, enhancing its reactivity in nucleophilic additions .
- Trifluoroethoxy vs.
Physicochemical Properties
Biological Activity
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in organic molecules often enhances their lipophilicity, metabolic stability, and binding affinity to biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzaldehyde moiety substituted with a fluorine atom and a trifluoroethoxy group. The molecular formula is , and its structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 232.16 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Lipophilicity | High due to trifluoroethoxy group |
The biological activity of this compound can be attributed to its interaction with various biomolecular targets. The trifluoroethoxy group increases the compound's lipophilicity, facilitating its penetration through cell membranes. The aldehyde functional group can engage in nucleophilic reactions with amino acids in proteins, potentially altering their function.
Therapeutic Applications
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activities. For instance, the incorporation of trifluoromethyl groups has been shown to improve the potency of drugs targeting serotonin receptors and enzymes involved in metabolic pathways .
Case Studies
- Antimicrobial Activity : A study investigated the antibacterial properties of fluorinated benzaldehydes. Results indicated that compounds with similar structures exhibited significant inhibition against various bacterial strains. While specific data for this compound is limited, related compounds showed promising results .
- Enzyme Inhibition : Research has demonstrated that fluorinated compounds can act as effective inhibitors for certain enzymes. For example, studies have shown that the introduction of fluorine increases binding affinity to targets such as cyclooxygenase (COX) enzymes . This suggests potential applications for this compound in anti-inflammatory therapies.
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 3-Fluoro-4-methoxybenzaldehyde | Moderate antibacterial activity |
| 3-Fluoro-4-(trifluoromethyl)benzaldehyde | Strong enzyme inhibition |
| 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde | Moderate anti-inflammatory effects |
Synthesis and Characterization
The synthesis of this compound typically involves electrophilic aromatic substitution or nucleophilic substitution methods. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Pharmacokinetics
The pharmacokinetic profile of similar fluorinated compounds suggests enhanced bioavailability due to improved solubility and membrane permeability. However, specific studies on the pharmacokinetics of this compound are necessary to fully understand its behavior in biological systems.
Q & A
Basic: What are the recommended synthetic routes for 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde?
The synthesis typically involves functionalizing benzaldehyde derivatives with fluorine and trifluoroethoxy groups. A general method includes:
- Step 1 : Reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in absolute ethanol under reflux with glacial acetic acid as a catalyst .
- Step 2 : Introducing the trifluoroethoxy group via nucleophilic substitution or etherification using trifluoroethanol and a base (e.g., NaH) in anhydrous solvents like DMF .
- Purification : Post-reaction, solvent evaporation under reduced pressure and recrystallization or column chromatography are recommended for isolating the pure product.
Basic: What analytical methods are critical for characterizing this compound?
Characterization requires a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : -, -, and -NMR to confirm substituent positions and purity. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm in -NMR .
- HRMS : High-resolution mass spectrometry to verify molecular weight (calculated for : ~222.04 g/mol).
- FTIR : Peaks at ~1700 cm (C=O stretch) and 1100–1200 cm (C-F and C-O-C stretches) .
Advanced: How can reaction conditions be optimized for introducing the trifluoroethoxy group regioselectively?
Regioselectivity depends on:
- Substrate Design : Pre-functionalizing the benzaldehyde core with electron-withdrawing groups (e.g., fluorine) to direct substitution to the para position .
- Catalysts : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic attack by trifluoroethoxide ions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve reactivity, while temperatures of 80–100°C accelerate substitution without side reactions .
Advanced: What challenges arise in achieving regioselective substitution on the benzaldehyde core?
Key challenges include:
- Competing Reactions : Fluorine’s ortho/para-directing nature may lead to mixed products. For example, bromination of 5-(2,2,2-trifluoroethoxy)benzaldehyde results in 2-bromo derivatives due to steric and electronic effects .
- Steric Hindrance : Bulky trifluoroethoxy groups can impede substitution at adjacent positions. Computational modeling (e.g., DFT) helps predict reactive sites .
Advanced: How does the fluorine substitution pattern influence biological activity in pharmacological studies?
- Metabolic Stability : Fluorine reduces metabolic degradation by blocking cytochrome P450 oxidation sites .
- Binding Affinity : The electron-withdrawing effect of fluorine enhances interactions with enzyme active sites (e.g., kinase inhibitors). For instance, trifluoroethoxy groups improve solubility and target engagement in boronic acid-based therapeutics .
Basic: What are the solubility and stability profiles of this compound in common solvents?
- Solubility : Highly soluble in DMSO, DMF, and dichloromethane; moderate in ethanol. The trifluoroethoxy group enhances lipophilicity, reducing aqueous solubility .
- Stability : Stable under inert atmospheres (N/Ar) at −20°C. The aldehyde group is prone to oxidation; storage with molecular sieves or stabilizers (e.g., BHT) is advised .
Advanced: What is its reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Activation : Fluorine and the aldehyde group activate the ring for NAS. For example, bromination with N-bromosuccinimide (NBS) occurs preferentially at the 2-position due to fluorine’s directing effects .
- Limitations : Steric hindrance from the trifluoroethoxy group may slow reaction rates. Kinetic studies using HPLC or GC-MS are recommended to monitor progress .
Advanced: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
- Precursor Role : The aldehyde can be converted to a boronic acid derivative for cross-coupling. For example, 3-fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid couples with aryl halides to form biaryl structures .
- Catalytic Systems : Pd(PPh) or PdCl(dppf) with KCO in THF/water mixtures yield high coupling efficiency (70–90%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
